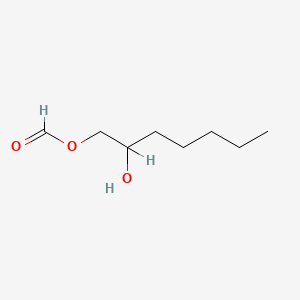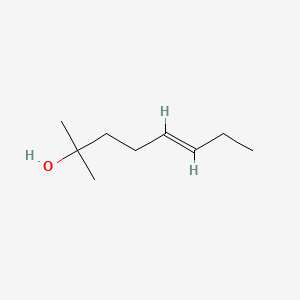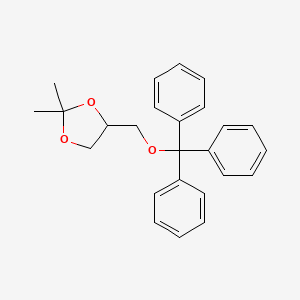
Triaminomethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaminomethyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triaminomethyl thiocyanate can be synthesized through various methods, including photochemical and electrochemical reactions. One common method involves the reaction of triaminomethane with thiocyanic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of green chemistry principles, such as photochemical and electrochemical techniques, is becoming increasingly popular to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Triaminomethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Triaminomethyl thiocyanate has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which triaminomethyl thiocyanate exerts its effects involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Isothiocyanates: These compounds also contain the thiocyanate group but differ in their reactivity and applications.
Thiocyanates: Similar to triaminomethyl thiocyanate, these compounds are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its combination of amino and thiocyanate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Eigenschaften
CAS-Nummer |
7253-03-4 |
|---|---|
Molekularformel |
C2H6N4S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
triaminomethyl thiocyanate |
InChI |
InChI=1S/C2H6N4S/c3-1-7-2(4,5)6/h4-6H2 |
InChI-Schlüssel |
WTHMPFIIEXIALV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)SC(N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)

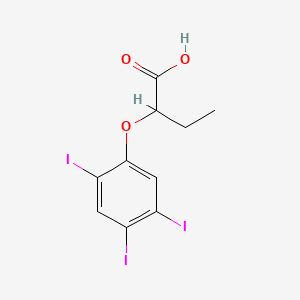
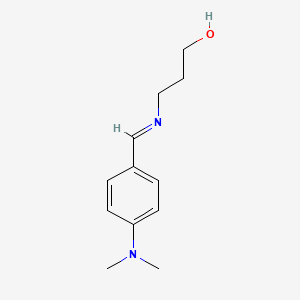
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
